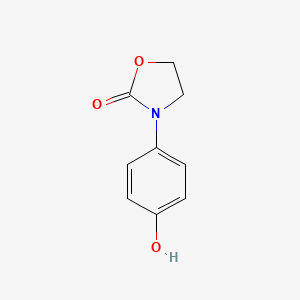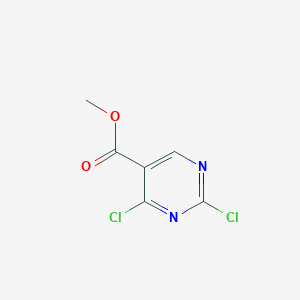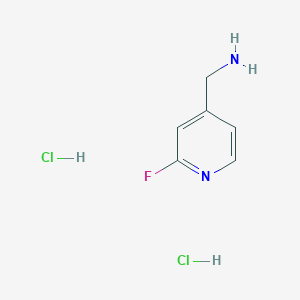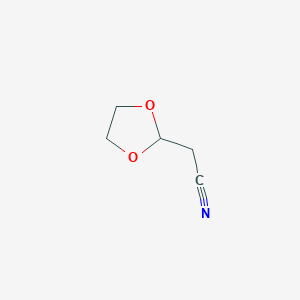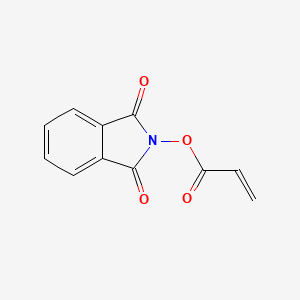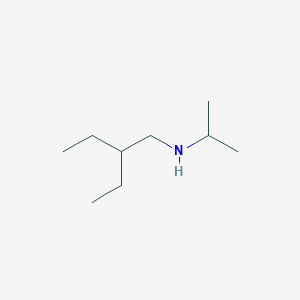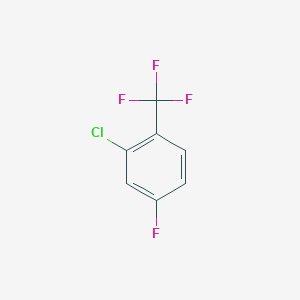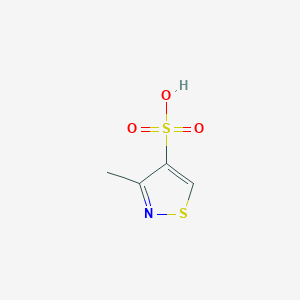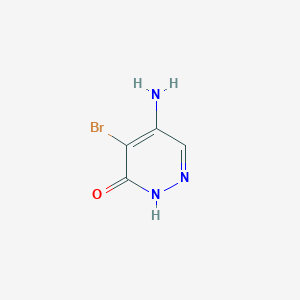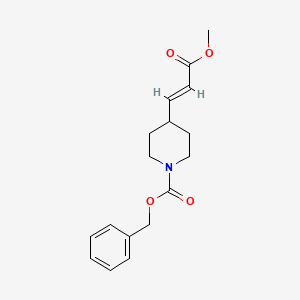
trans 4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans 4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid benzyl ester: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxycarbonyl-vinyl group and a benzyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxycarbonyl-Vinyl Group: This step involves the addition of a methoxycarbonyl-vinyl group to the piperidine ring. This can be achieved through a Michael addition reaction using suitable reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl-vinyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the design of biologically active molecules and drug candidates.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its interactions with biological targets and its pharmacokinetic properties.
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial applications.
- Applied in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of trans 4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The methoxycarbonyl-vinyl group and the piperidine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
trans-4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
trans-4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.
Uniqueness:
- The presence of the benzyl ester group in trans 4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid benzyl ester can influence its reactivity and biological activity compared to its methyl and ethyl ester counterparts.
- The compound’s specific substitution pattern and functional groups contribute to its unique properties and potential applications.
属性
分子式 |
C17H21NO4 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC 名称 |
benzyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-21-16(19)8-7-14-9-11-18(12-10-14)17(20)22-13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3/b8-7+ |
InChI 键 |
CVPIHSDATFCHKU-BQYQJAHWSA-N |
手性 SMILES |
COC(=O)/C=C/C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
COC(=O)C=CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



